Bindarit

MCP-1 synthesis inhibition CCR2 receptor antagonism chemokine pathway

Bindarit (AF-2838) is a transcriptional inhibitor of the MCP chemokine subfamily (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8), offering pathway-selective intervention that CCR2 antagonists cannot replicate. Unlike receptor blockers, Bindarit reduces the total chemotactic signal pool upstream, and unlike corticosteroids, it spares IL-1, IL-6, IL-8, and TNF-α production. Validated in rat, mouse, and porcine vascular injury models (39–51% neointima reduction) and clinically assessed in Phase 2 trials (NCT01269242, NCT01109212), this compound is essential for researchers dissecting MCP-dependent mechanisms in restenosis, tumor-stroma interactions, diabetic nephropathy, lupus nephritis, and acute pancreatitis. Secure high-purity ≥98% material for reproducible preclinical studies now.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 130641-38-2
Cat. No. B1667084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBindarit
CAS130641-38-2
Synonyms2-((-1-benzyl-indazol-3-yl)methoxy)-2-methylpropionic acid
2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropionic acid
2-((1-benzyl-3-indazolyl)methoxy)-2-methylpropionic acid
bindarit
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)
InChIKeyMTHORRSSURHQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bindarit (130641-38-2): Small Molecule MCP Synthesis Inhibitor for Inflammation and Chemokine Research


Bindarit (CAS 130641-38-2; also known as AF-2838) is a small molecule indazolic derivative that selectively inhibits the synthesis of the monocyte chemotactic protein (MCP) subfamily of CC chemokines, including MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 [1]. Unlike receptor antagonists that block ligand-receptor binding, Bindarit acts upstream at the transcriptional level to reduce MCP-1 mRNA expression and subsequent protein production, while leaving the production of other inflammatory cytokines (IL-1, IL-6, TNF-α) and chemokines (IL-8, MIP-1α, RANTES) unaffected [2]. This preferential inhibition profile distinguishes Bindarit from broader anti-inflammatory agents and positions it as a specialized tool for dissecting MCP-dependent pathological mechanisms in preclinical research.

Why Bindarit (130641-38-2) Cannot Be Substituted with Generic CCR2 Antagonists or Broad-Spectrum Anti-Inflammatories


Bindarit occupies a distinct mechanistic niche that prevents functional substitution by other chemokine pathway modulators. Whereas CCR2 antagonists such as RS-102895 block the MCP-1 receptor at the cell surface (IC50 = 360 nM) , Bindarit reduces the synthesis of multiple MCP family ligands (MCP-1, MCP-2, MCP-3) simultaneously at the transcriptional level, thereby diminishing the total pool of chemotactic signals available to drive monocyte recruitment [1]. This upstream synthesis inhibition produces a broader suppression of the MCP axis than receptor blockade alone, as demonstrated in vivo where Bindarit requires a 100 mg/kg dose to achieve CCL2 antagonism-equivalent effects compared to just 2 mg/kg for the CCR2 antagonist RS-102895 . Furthermore, unlike corticosteroids or NSAIDs that broadly suppress arachidonic acid metabolism or immune function, Bindarit exhibits no effect on IL-1, IL-6, IL-8, MIP-1α, or RANTES production, providing pathway-selective intervention without global immunosuppression [2]. These mechanistic and selectivity differences preclude simple interchangeability with generic chemokine receptor antagonists or conventional anti-inflammatory agents.

Bindarit (130641-38-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Mechanistic Differentiation: Bindarit (Synthesis Inhibition) vs. RS-102895 (Receptor Antagonism) — In Vivo Dosing Comparison

In an in vivo model assessing blockade of CCR2-CCL2 interaction, the CCL2 synthesis inhibitor Bindarit required a 50-fold higher dose (100 mg/kg, i.p.) compared to the direct CCR2 receptor antagonist RS-102895 (2 mg/kg, i.p.) to achieve pathway blockade, reflecting fundamental differences in mechanism of action . Both compounds were administered via intraperitoneal injection every other day; the dosing disparity highlights that receptor antagonism produces more potent acute pathway interruption, whereas synthesis inhibition requires higher systemic exposure to reduce the chemokine ligand pool . This quantitative dosing difference is a direct consequence of Bindarit's upstream transcriptional mechanism versus RS-102895's direct receptor occupancy.

MCP-1 synthesis inhibition CCR2 receptor antagonism chemokine pathway comparative pharmacology

Selectivity Profile: Bindarit Preferentially Inhibits MCP Subfamily with No Effect on IL-6, IL-8, MIP-1α, or RANTES

In human monocyte cultures, Bindarit (concentration range not explicitly specified in abstract but established in full methods) dose-dependently inhibited MCP-1 and TNF-α production induced by LPS and Candida albicans, but demonstrated no inhibitory effect on the production of cytokines IL-1 and IL-6, nor on the chemokines IL-8, MIP-1α, and RANTES [1]. This selective inhibition profile was further validated in a comprehensive chemokinome analysis where Bindarit selectively inhibited MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 production in activated monocytes and endothelial cells without affecting other CC or CXC chemokines [2].

chemokine selectivity MCP-1 inhibition anti-inflammatory cytokine profiling

Oral Pharmacokinetics: Bindarit Achieves Sustained Plasma Levels (150–450 µM) with ~9 h Half-Life in Rodents

Pharmacokinetic studies in rodents demonstrate that Bindarit is well absorbed following oral administration, achieving mean plasma concentrations in the range of 150–450 µM at the therapeutic dose regimen, with a mean elimination half-life of approximately 9 hours [1]. This PK profile supports twice-daily oral dosing (100 mg/kg, suspended in 0.5% methylcellulose, by gastric gavage) to maintain sustained plasma exposure across multiple disease models including vascular injury, nephritis, and pancreatitis [1]. In contrast, the CCR2 antagonist RS-102895 has limited oral bioavailability and is primarily used via intraperitoneal administration in preclinical studies, while the anti-CCL2 Spiegelmer mNOX-E36 requires parenteral administration due to its oligonucleotide structure [2].

pharmacokinetics oral bioavailability in vivo dosing small molecule PK

In Vivo Efficacy: Bindarit Reduces Neointima Formation by 39–47% Across Multiple Vascular Injury Models

In a rat carotid artery balloon angioplasty model, oral treatment with Bindarit (200 mg/kg/day) reduced neointima formation by 39% at day 14 post-injury compared to vehicle controls, with a corresponding 54% reduction in medial proliferating cells and 30% reduction in neointimal proliferating cells at day 7 [1]. In hypercholesterolaemic apoE(-/-) mice subjected to wire-induced carotid injury, Bindarit administration resulted in a 47% inhibition of neointima formation at day 28, with neointimal macrophage content reduced by 66% and vascular smooth muscle cell (VSMC) number reduced by 30% [1]. In a porcine coronary stent model (bare metal stents), oral Bindarit (50 mg/kg/day) reduced neointimal area by 39.4% (P<0.001), neointimal thickness by 51% (P<0.001), stenosis area by 37% (P<0.001), and inflammatory score by 40% (P<0.001) compared to control animals, with a 55% reduction in monocyte/macrophage content (P<0.01) [2].

vascular injury restenosis neointimal hyperplasia cardiovascular pharmacology

Clinical Translation: Bindarit Has Completed Phase 2 Trials for Coronary Restenosis and Diabetic Nephropathy

Bindarit is one of the few small molecule MCP synthesis inhibitors to have advanced to Phase 2 clinical evaluation. A randomized, placebo-controlled Phase 2 trial (NCT01269242) evaluated the efficacy and safety of multiple Bindarit dosages compared to placebo in preventing stent restenosis in patients undergoing coronary stenting with bare metal stents [1]. A second Phase 2 trial (NCT01109212) investigated Bindarit in combination with irbesartan for reducing albuminuria in patients with diabetic nephropathy [2]. Both trials were completed and sponsored by Aziende Chimiche Riunite Angelini Francesco S.p.A. [1] [2]. In contrast, the CCR2 antagonist RS-102895 remains a preclinical research tool with no registered clinical trials, and the anti-CCL2 Spiegelmer mNOX-E36 (emapticap pegol) has been evaluated in Phase 2 for diabetic nephropathy but with mixed efficacy outcomes [3].

clinical trials coronary restenosis diabetic nephropathy translational research

In Vitro Potency: Bindarit Inhibits MCP-1 Production with IC50 Values of 75–425 µM Across Cell Types and Stimuli

Bindarit inhibits MCP-1 production with IC50 values that vary by cell type and stimulus: 75 µM for LP-induced MCP-1 production (associated with reduced MCP-1 mRNA transcript levels), 172 µM for LPS-induced CCL2 production in human monocytes, 403 µM for C. albicans-induced CCL2 production in human monocytes, and 425 µM for LPS-stimulated MM6 cell MCP-1 production [1]. Importantly, at concentrations up to 425 µM, Bindarit does not affect the release of IL-8 or IL-6 [1]. In human renal mesangial cells (HRMCs), Bindarit (10–300 µM) significantly inhibited MCP-1/CCL2 release in response to both ET1 (10 nM) and AngII (10 nM) stimulation within 12 hours, with corresponding inhibition of MCP-1/CCL2 mRNA expression confirming transcriptional-level activity [2].

MCP-1 inhibition IC50 determination in vitro pharmacology monocyte chemotaxis

Bindarit (130641-38-2): Validated Research Applications Based on Quantitative Evidence


Cardiovascular Research: Preclinical Models of Restenosis and Neointimal Hyperplasia

Bindarit is validated across three preclinical vascular injury models with consistent quantitative outcomes: 39% reduction in neointima formation in rat balloon angioplasty, 47% reduction in apoE(-/-) mouse wire injury, and 39–51% reduction in porcine coronary stent restenosis parameters [1] [2]. The compound's oral bioavailability (150–450 µM plasma levels, ~9 h half-life) enables chronic dosing protocols essential for restenosis studies spanning 14–28 days [1]. Researchers investigating the role of MCP-1/CCL2 in vascular smooth muscle cell proliferation, macrophage recruitment, or stent-induced inflammatory responses should prioritize Bindarit over CCR2 antagonists due to its clinically validated translational pathway (Phase 2 trial NCT01269242) and demonstrated efficacy in large-animal (porcine) models that more closely recapitulate human coronary anatomy [2].

Oncology Research: Tumor Microenvironment and Macrophage Infiltration Studies

In prostate cancer (PC-3M-Luc2) and breast cancer (4T1-Luc) xenograft models, Bindarit treatment impaired metastatic disease progression and local tumorigenesis through reduction of tumor-associated macrophage (TAM) infiltration and myeloid-derived suppressor cell recruitment [1]. The compound's selective inhibition of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 production [2] makes it particularly suitable for dissecting the specific contribution of the MCP chemokine subfamily to the tumor-stroma niche, without confounding effects on other chemokine pathways (IL-8, MIP-1α, RANTES remain unaffected) [2]. Researchers studying monocyte/macrophage polarization, chemokine-mediated tumor progression, or the NF-κB/IkB-α signaling axis in cancer will find Bindarit a mechanistically cleaner tool than broad-spectrum anti-inflammatories.

Renal Research: Glomerular Disease and Mesangial Cell Dysfunction Models

Bindarit has demonstrated clinical biomarker efficacy in lupus nephritis patients, significantly reducing urinary MCP-1/CCL2 excretion in correlation with decreased albuminuria [1]. In vitro, Bindarit (10–300 µM) concentration-dependently inhibited MCP-1/CCL2 release from human renal mesangial cells (HRMCs) stimulated with ET1 or AngII, while also impairing HRMC proliferation, collagen IV expression, fibronectin deposition, and MMP2 activation [1]. This multi-parameter mesangial cell protection profile, combined with clinical Phase 2 completion for diabetic nephropathy (NCT01109212) [2], supports the selection of Bindarit for preclinical research on mesangioproliferative glomerulonephritis, diabetic kidney disease, and polycystic kidney disease where MCP-1/CCL2-driven inflammation and extracellular matrix remodeling are implicated.

Immunology Research: MCP-Dependent Monocyte Recruitment and Acute Inflammation

Bindarit's selective inhibition of the MCP chemokine subfamily (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) without affecting IL-1, IL-6, IL-8, MIP-1α, or RANTES [1] makes it an ideal tool for isolating the specific contribution of MCP-driven monocyte recruitment in acute inflammatory models. In caerulein-induced acute pancreatitis, Bindarit treatment significantly reduced pancreatic MCP-1 levels and protected mice against hyperamylasemia, neutrophil sequestration, and acinar cell necrosis [2]. In the air pouch model, oral Bindarit reduced monocyte recruitment and local MCP-1 production induced by carrageenan or IL-1 injection [1]. For researchers requiring pathway-specific interrogation of MCP-dependent inflammation without the confounding immunosuppression associated with corticosteroids or broad cytokine inhibitors, Bindarit offers a validated pharmacological approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bindarit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.